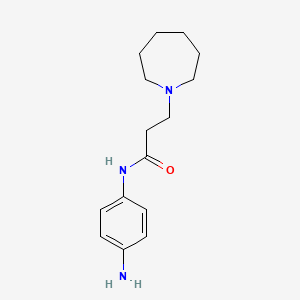

N-(4-aminophenyl)-3-(azepan-1-yl)propanamide

CAS No.: 937607-99-3

Cat. No.: VC8324640

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937607-99-3 |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | N-(4-aminophenyl)-3-(azepan-1-yl)propanamide |

| Standard InChI | InChI=1S/C15H23N3O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12,16H2,(H,17,19) |

| Standard InChI Key | MCLSVFCFXFMFCN-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N |

| Canonical SMILES | C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N |

Introduction

Structural and Physicochemical Properties

N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide (CAS No. 937607-99-3) is defined by the molecular formula C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol . The compound’s structure comprises three key moieties:

-

Azepane Ring: A seven-membered saturated heterocycle with one nitrogen atom, contributing to conformational flexibility and potential receptor-binding interactions.

-

Propanamide Linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding and solubility modulation.

-

4-Aminophenyl Group: An aromatic ring with a primary amine substituent, enabling participation in conjugation and electrophilic substitution reactions.

The interplay of these components confers a balance of lipophilicity (from the azepane and aryl groups) and hydrophilicity (from the amide and amine functionalities), making the compound suitable for diverse biochemical applications.

Table 1: Physicochemical Properties of N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O |

| Molecular Weight | 261.36 g/mol |

| Purity | ≥97% |

| Key Functional Groups | Amide, Azepane, Aromatic Amine |

Synthetic Methodologies

The synthesis of N-(4-Aminophenyl)-3-(azepan-1-yl)propanamide typically involves multi-step reactions, leveraging classic organic transformations. While direct protocols are sparingly documented, analogous compounds provide actionable insights.

Reaction Design and Optimization

A plausible synthetic route involves:

-

Azepane Propionylation: Reacting azepane with acryloyl chloride to form 3-(azepan-1-yl)propanoyl chloride.

-

Amidation with 4-Nitroaniline: Coupling the acyl chloride with 4-nitroaniline to yield N-(4-nitrophenyl)-3-(azepan-1-yl)propanamide.

-

Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to a primary amine, yielding the target compound .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Acryloyl chloride, Base, 0–5°C | 3-(Azepan-1-yl)propanoyl chloride |

| 2 | 4-Nitroaniline, DCM, RT | N-(4-Nitrophenyl)propanamide |

| 3 | H₂/Pd-C or Sn/HCl, Ethanol | N-(4-Aminophenyl)propanamide |

Industrial-scale production may employ continuous flow reactors to enhance yield and reproducibility, as observed in analogous syntheses.

Spectral Characterization

Advanced spectroscopic techniques validate the compound’s structure and purity. Although direct data for N-(4-aminophenyl)-3-(azepan-1-yl)propanamide is limited, extrapolations from structurally related compounds offer robust benchmarks .

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Amide C=O Stretch: A strong absorption band near 1650–1680 cm⁻¹ confirms the propanamide moiety.

-

Aromatic C-H Stretch: Peaks at 3050–3100 cm⁻¹ correlate with the 4-aminophenyl group.

-

N-H Stretch: Broad bands at 3300–3500 cm⁻¹ arise from the primary amine and amide N-H groups .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Multi-step routes necessitate optimization for industrial viability.

-

Biological Data Gap: In vitro and in vivo studies are critical to validate hypothesized activities.

Proposed research priorities:

-

High-Throughput Screening: Evaluate the compound against diverse biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume